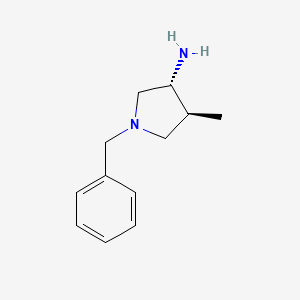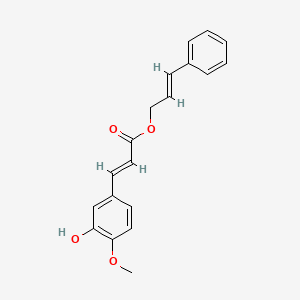
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine: is a chiral amine with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the nitrogen atom and a methyl group at the fourth carbon atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For instance, the compound can be synthesized by the reductive amination of a suitable ketone precursor with a chiral amine. The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or chemoenzymatic processes to enhance the efficiency and selectivity of the synthesis. Enzymes such as lipases can be employed to catalyze the resolution of racemic mixtures, providing enantiomerically pure products .
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include imines, oximes, and various substituted pyrrolidines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology and Medicine: The compound has applications in medicinal chemistry, particularly in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs with potential therapeutic effects, including antibacterial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar pyrrolidine core but differs in the substituents attached to the ring.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups.
Uniqueness: The uniqueness of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine lies in its specific stereochemistry and the presence of the benzyl and methyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
NFZIZQCPMPUVFT-JQWIXIFHSA-N |
SMILES |
CC1CN(CC1N)CC2=CC=CC=C2 |
Isomerische SMILES |
C[C@H]1CN(C[C@@H]1N)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(CC1N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1643738.png)
![L-Methionine, [methyl-3H]](/img/structure/B1643753.png)






![1-Bicyclo[2.2.1]hept-5-en-2-yl-1-phenylethanol](/img/structure/B1643781.png)

